molecular formula C13H11BrO B13894385 4-Bromo-3-methoxy-1,1'-biphenyl

4-Bromo-3-methoxy-1,1'-biphenyl

Cat. No.: B13894385
M. Wt: 263.13 g/mol
InChI Key: JGCLOCMUWGHSLZ-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C13H11BrO and a molecular weight of 263.13 g/mol It consists of a biphenyl structure with a bromine atom at the 4-position and a methoxy group at the 3-position on one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-methoxy-1,1’-biphenyl can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (e.g., 4-bromo-1,1’-biphenyl), arylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: Typically, a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is used.

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but generally ranges from several hours to overnight.

Industrial Production Methods

Industrial production of 4-Bromo-3-methoxy-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted biphenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

4-Bromo-3-methoxy-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methoxy-1,1’-biphenyl depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its biphenyl core. The methoxy and bromine substituents can influence its binding affinity and specificity. The exact pathways and targets would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methoxy-1,1’-biphenyl is unique due to the presence of both bromine and methoxy groups, which provide a balance of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

1-bromo-2-methoxy-4-phenylbenzene

InChI

InChI=1S/C13H11BrO/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

JGCLOCMUWGHSLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=CC=C2)Br

Origin of Product

United States

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